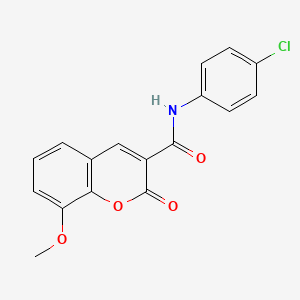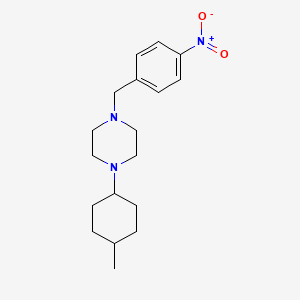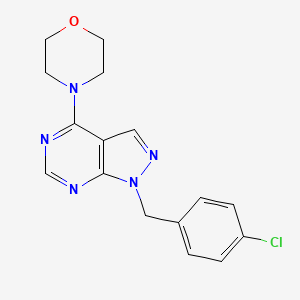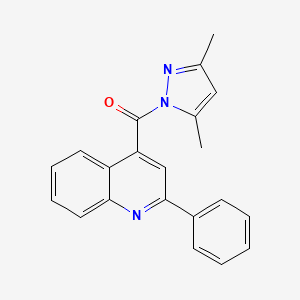
(3,5-Dimethylpyrazol-1-yl)-(2-phenylquinolin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethylpyrazol-1-yl)-(2-phenylquinolin-4-yl)methanone is a complex organic compound that features a pyrazole ring substituted with two methyl groups and a quinoline ring substituted with a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylpyrazol-1-yl)-(2-phenylquinolin-4-yl)methanone typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the reaction medium . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced catalysts and environmentally friendly solvents is also explored to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
(3,5-Dimethylpyrazol-1-yl)-(2-phenylquinolin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various pyrazole derivatives .
科学的研究の応用
(3,5-Dimethylpyrazol-1-yl)-(2-phenylquinolin-4-yl)methanone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Employed in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of (3,5-Dimethylpyrazol-1-yl)-(2-phenylquinolin-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell proliferation and survival. By blocking these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
(3,5-Dimethylpyrazol-1-yl)methylbenzene: Similar structure but lacks the quinoline ring.
(3,5-Dimethylpyrazol-1-yl)ethanone: Contains a simpler ketone group instead of the quinoline ring.
(3,5-Dimethylpyrazol-1-yl)phenylmethanone: Features a phenyl group instead of the quinoline ring.
Uniqueness
(3,5-Dimethylpyrazol-1-yl)-(2-phenylquinolin-4-yl)methanone is unique due to its combination of a pyrazole ring with a quinoline ring, which imparts distinct electronic and steric properties. This unique structure enhances its potential as a ligand in coordination chemistry and its efficacy as an anticancer agent .
特性
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-12-15(2)24(23-14)21(25)18-13-20(16-8-4-3-5-9-16)22-19-11-7-6-10-17(18)19/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBFBNDVJWOCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5743327.png)
![1,1'-[1,4-piperazinediylbis(methylene)]di(2-pyrrolidinone)](/img/structure/B5743329.png)

![N-[(E)-furan-2-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine](/img/structure/B5743361.png)
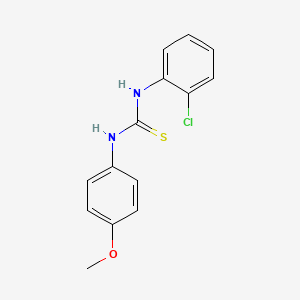
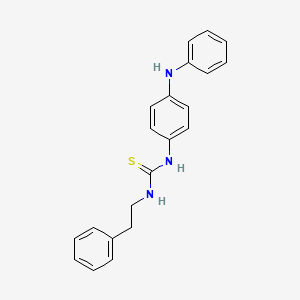
![2,5-dichloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5743383.png)
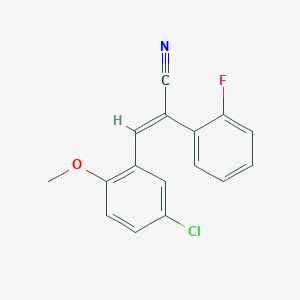
![ethyl 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B5743396.png)
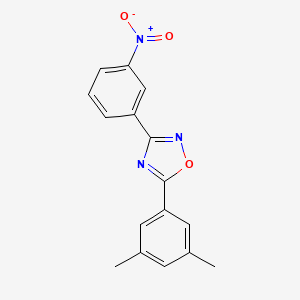
![ETHYL 2-[(2-ETHOXYCARBONYLACETYL)AMINO]BENZOATE](/img/structure/B5743408.png)
